molecular formula C18H21N3O2 B6640086 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No. B6640086
M. Wt: 311.4 g/mol
InChI Key: GDJVOYCCACJRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea, also known as TP0427736, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea involves the reaction of 2-amino-3-pyridinecarboxamide with 1,2,3,4-tetrahydronaphthalen-1-yl isocyanate in the presence of a base to form the intermediate 1-(2-aminoethyl)-3-pyridin-2-ylurea. This intermediate is then reacted with ethylene oxide in the presence of a base to form the final product.

Starting Materials
2-amino-3-pyridinecarboxamide, 1,2,3,4-tetrahydronaphthalen-1-yl isocyanate, base, ethylene oxide

Reaction
Step 1: React 2-amino-3-pyridinecarboxamide with 1,2,3,4-tetrahydronaphthalen-1-yl isocyanate in the presence of a base to form the intermediate 1-(2-aminoethyl)-3-pyridin-2-ylurea., Step 2: React the intermediate from step 1 with ethylene oxide in the presence of a base to form the final product 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea.

Mechanism Of Action

1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea inhibits the activity of a protein called cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. By inhibiting CDK2 activity, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea prevents cancer cells from dividing and proliferating. Additionally, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been found to inhibit the activity of another protein called Aurora kinase A, which is also involved in cell division.

Biochemical And Physiological Effects

In addition to its anti-cancer effects, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.

Advantages And Limitations For Lab Experiments

One advantage of 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is its specificity for CDK2 and Aurora kinase A. This allows for targeted inhibition of these proteins, potentially reducing side effects. However, 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to have limited solubility in water, which may affect its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea. One area of interest is in combination therapy, where 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is used in combination with other drugs to enhance its anti-cancer effects. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea for maximum effectiveness. Finally, research is needed to determine the potential for 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea to be used in the treatment of other diseases, such as bacterial infections and inflammatory disorders.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

1-(2-hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-13-12-21(18(23)20-17-10-3-4-11-19-17)16-9-5-7-14-6-1-2-8-15(14)16/h1-4,6,8,10-11,16,22H,5,7,9,12-13H2,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJVOYCCACJRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CCO)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-3-pyridin-2-yl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

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